beta-Caryophyllene

CB2 Agonist Cannabinoid Pharmacology Receptor Binding Affinity

Select beta-Caryophyllene (BCP, CAS 87-44-5) for its unique, evidence-backed dual CB2/PPARα agonism—delivering anti-inflammatory efficacy without psychoactivity. Unlike α-humulene or caryophyllene oxide, BCP offers validated receptor engagement (CB2 Ki=155 nM, PPARα EC50=9.58 µM) and a colorectal cancer selectivity index of 27.9. Insist on ≥98% GC purity with inert-atmosphere packaging to mitigate oxidation to the allergen caryophyllene oxide (≈50% degradation in 5 weeks upon air exposure). Recommend storage at -20°C under inert gas.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 87-44-5
Cat. No. B1668595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Caryophyllene
CAS87-44-5
Synonyms(E)-beta-caryophyllene
beta-caryophyllene
caryophyllene
caryophyllene, (R*,4Z,9S*)-(+-)-isomer
caryophyllene, (R-(R*,4E,9S))-isomer
caryophyllene, (R-(R*,4Z,9S*))-isomer
caryophyllene, (S-(R*,4E,9S*))-isomer
caryophyllene, (S-(R*,4Z,9S*))-isomer
isocaryophyllene
trans-caryophyllene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C2CC(C2CC1)(C)C
InChIInChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1
InChIKeyNPNUFJAVOOONJE-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Insoluble in water;  soluble in oils, ether
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





beta-Caryophyllene (CAS 87-44-5): A Quantifiable Overview for Scientific Procurement


beta-Caryophyllene (BCP, CAS 87-44-5) is a natural bicyclic sesquiterpene found in numerous essential oils, including those from Cannabis sativa, black pepper, and cloves [1]. It is primarily recognized for its role as a selective agonist of the cannabinoid receptor type 2 (CB2), a pharmacological profile that underlies its anti-inflammatory, analgesic, and immunomodulatory properties without the psychoactive effects associated with CB1 receptor activation [2]. This evidence guide provides a quantitative, comparator-based analysis to support its selection over related analogs.

beta-Caryophyllene: Why Structural and Pharmacological Isomers Are Not Interchangeable


Substituting beta-Caryophyllene with its structural isomers, such as alpha-humulene or its oxidation product caryophyllene oxide, is scientifically unjustified due to profound differences in target engagement, efficacy, and safety profiles. While these compounds share the same molecular formula (C15H24), their distinct three-dimensional structures dictate unique interactions with biological systems. For example, beta-Caryophyllene is a potent and selective CB2 receptor agonist, whereas alpha-humulene shows significantly weaker affinity . Furthermore, the oxidation of beta-Caryophyllene to caryophyllene oxide introduces a new toxicological profile, including moderate allergenicity, which is absent in the unoxidized parent compound [1]. These critical differences underscore why generic substitution fails and necessitates a precise, evidence-based selection of beta-Caryophyllene.

beta-Caryophyllene: A Quantitative Guide to Differential Performance and Procurement Rationale


CB2 Receptor Selectivity: A 100-Fold Difference in Binding Affinity Compared to α-Humulene

beta-Caryophyllene (BCP) is a selective agonist of the CB2 receptor, a key target for anti-inflammatory and analgesic therapies. This is a quantifiable differentiator from its isomer, α-humulene. BCP binds to the CB2 receptor with a Ki of 155 nM [1]. In contrast, α-humulene exhibits a Ki of 19.6 µM for the same receptor, indicating that BCP has approximately a 100-fold higher binding affinity .

CB2 Agonist Cannabinoid Pharmacology Receptor Binding Affinity

In Vivo Analgesic Efficacy: Oral beta-Caryophyllene Outperforms a Subcutaneous Synthetic CB2 Agonist

In a direct comparison of in vivo efficacy, oral beta-Caryophyllene (BCP) was more effective than the subcutaneously injected, high-affinity synthetic CB2 agonist JWH-133 in mouse models of inflammatory and neuropathic pain [1]. BCP significantly reduced inflammatory pain responses and, in a chronic model, attenuated thermal hyperalgesia and mechanical allodynia without inducing tolerance [1].

Analgesia In Vivo Efficacy Neuropathic Pain

Membrane Interaction: Beta-Caryophyllene Exhibits a Stronger Effect on Model Membranes than its Oxide Derivative

A differential scanning calorimetry (DSC) study comparing the interaction of beta-Caryophyllene (BCP) and beta-caryophyllene oxide with phospholipid bilayers found that BCP produced a larger effect on the thermotropic behavior of the model membrane than the oxide derivative [1]. This suggests a greater ability of BCP to interact with and potentially permeate cell membranes.

Bioavailability Membrane Interaction Biophysics

Oxidation Liability: Air Exposure Rapidly Degrades beta-Caryophyllene and Generates an Allergenic Product

beta-Caryophyllene is prone to autoxidation upon exposure to air, a critical factor for its procurement and handling. Research shows that after just 5 weeks of air exposure, almost 50% of the original beta-Caryophyllene is consumed, with caryophyllene oxide being the major oxidation product [1]. Crucially, caryophyllene oxide is an allergen of moderate strength, whereas pure, unoxidized beta-Caryophyllene is non-sensitizing [1].

Stability Oxidation Allergenicity

Multi-Target Pharmacology: Distinct PPARα Agonism Expands the Therapeutic Profile Beyond CB2

In addition to its primary action as a CB2 receptor agonist, beta-Caryophyllene (BCP) is also a confirmed agonist of the peroxisome proliferator-activated receptor alpha (PPARα), with an EC50 of 9.58 µM in a reporter assay [1]. This dual agonism is a distinguishing feature not shared by many related sesquiterpenes, such as its isomer α-humulene.

PPAR Agonist Multi-target Drug Lipid Metabolism

Cancer Cell Selectivity: A High Selectivity Index Differentiates beta-Caryophyllene from Non-Selective Cytotoxics

beta-Caryophyllene (BCP) demonstrates a selective anti-proliferative effect against certain cancer cell lines, notably colorectal cancer cells (HCT 116). It exhibits a high selectivity index (SI) of 27.9 for HCT 116 cells, compared to a much lower SI for other tested cell lines like MCF-7 (breast cancer, SI=2.1) [1]. This indicates BCP is more toxic to cancer cells relative to non-cancerous cells, a favorable property over non-selective cytotoxic agents.

Cancer Pharmacology Selectivity Index Cytotoxicity

Strategic Application Scenarios for beta-Caryophyllene Based on Differential Evidence


Investigations of CB2-Mediated Analgesia and Inflammation in Preclinical Models

For researchers studying the role of the CB2 receptor in pain and inflammation, beta-Caryophyllene (BCP) is the optimal choice. Its high CB2 affinity (Ki = 155 nM) and proven in vivo efficacy, which surpasses that of the synthetic agonist JWH-133 in key pain models, make it a superior tool compound. Its oral bioavailability and lack of tolerance development after chronic administration are critical advantages for longitudinal studies, as demonstrated in mouse models of inflammatory and neuropathic pain [1].

Studies on Multi-Target Pharmacology and Metabolic Regulation

BCP's dual agonism of CB2 and PPARα receptors provides a unique opportunity to investigate synergistic effects between the endocannabinoid and PPAR signaling pathways. Its quantifiable PPARα agonist activity (EC50 = 9.58 µM) distinguishes it from other sesquiterpenes [2]. This makes BCP an ideal candidate for studies exploring new therapeutic avenues for metabolic disorders, non-alcoholic fatty liver disease (NAFLD), and conditions where both inflammatory and metabolic dysregulation are central to the pathology.

Development of Stable and Safe Topical Formulations for Dermatological Research

When developing topical formulations for research or industrial applications, the high oxidation liability of BCP is a primary consideration. The knowledge that BCP degrades by nearly 50% in 5 weeks upon air exposure to form the moderate allergen caryophyllene oxide [3] makes it imperative to source and formulate the compound under strict conditions. Researchers must procure high-purity BCP (e.g., ≥98% as verified by GC) and develop formulations under inert atmosphere with appropriate antioxidants and storage at -20°C to ensure the safety and efficacy of the final product. This knowledge is critical for any project aiming for translational dermatological or cosmetic applications.

Targeted Anticancer Research Focusing on Colorectal Cancer

For oncology researchers investigating selective therapies, BCP's high selectivity index (SI = 27.9) for colorectal cancer cells (HCT 116) makes it a compelling lead compound. This selectivity, which is markedly higher than its activity against other cancer cell types, suggests a mechanism of action that may be specific to certain tumor types [4]. This positions BCP as a valuable tool for elucidating tumor-specific vulnerabilities and for developing targeted therapies with a potentially wider therapeutic window compared to non-selective cytotoxic agents.

Technical Documentation Hub

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